1-[4-(4-chlorophenoxy)butyl]-2-propyl-1H-benzimidazole
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Overview
Description
1-[4-(4-CHLOROPHENOXY)BUTYL]-2-PROPYL-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a chlorophenoxy group attached to a butyl chain, which is further connected to a propyl-substituted benzodiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-CHLOROPHENOXY)BUTYL]-2-PROPYL-1H-1,3-BENZODIAZOLE typically involves a multi-step process. One common method includes the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate butyl halide under basic conditions to form 4-(4-chlorophenoxy)butane.
Coupling with Benzodiazole: The intermediate is then coupled with 2-propyl-1H-benzodiazole using a suitable coupling reagent such as a palladium catalyst in the presence of a base. This step is often carried out under inert atmosphere and elevated temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 1-[4-(4-CHLOROPHENOXY)BUTYL]-2-PROPYL-1H-1,3-BENZODIAZOLE may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-CHLOROPHENOXY)BUTYL]-2-PROPYL-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
1-[4-(4-CHLOROPHENOXY)BUTYL]-2-PROPYL-1H-1,3-BENZODIAZOLE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROPHENOXY)BUTYL]-2-PROPYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(4-CYANO-2-FLUOROPHENOXY)BUTYL]-2-PROPYL-1H-1,3-BENZODIAZOLE: Similar structure with a cyano and fluorophenoxy group, used in herbicide synthesis.
1-(4-(4-CHLOROPHENOXY)-2-CHLOROPHENYL)ETHANONE: An intermediate used in the synthesis of agrochemicals.
Uniqueness: 1-[4-(4-CHLOROPHENOXY)BUTYL]-2-PROPYL-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of both chlorophenoxy and benzodiazole moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H23ClN2O |
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Molecular Weight |
342.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenoxy)butyl]-2-propylbenzimidazole |
InChI |
InChI=1S/C20H23ClN2O/c1-2-7-20-22-18-8-3-4-9-19(18)23(20)14-5-6-15-24-17-12-10-16(21)11-13-17/h3-4,8-13H,2,5-7,14-15H2,1H3 |
InChI Key |
PIHWWOIDMQWWQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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